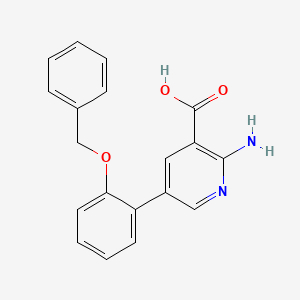

2-Amino-5-(2-benzyloxyphenyl)nicotinic acid

Description

Significance of Pyridine-Based Heterocycles in Medicinal Chemistry and Materials Science

In the realm of materials science, the unique electronic properties of the pyridine (B92270) ring make it a valuable component in the design of functional materials. Pyridine-containing polymers and small molecules are utilized in the development of sensors, catalysts, and organic light-emitting diodes (OLEDs). The ability of the pyridine nitrogen to coordinate with metal ions is also exploited in the construction of metal-organic frameworks (MOFs) with applications in gas storage and separation.

Overview of 2-Amino-5-(2-benzyloxyphenyl)nicotinic Acid within the Nicotinic Acid Scaffold

2-Amino Group: The presence of an amino group at the 2-position can significantly influence the electronic properties of the pyridine ring and provides a handle for further chemical modifications. It can act as a hydrogen bond donor and a nucleophile, participating in various chemical reactions to create more complex molecules.

3-Carboxylic Acid Group: The carboxylic acid moiety is a defining feature of nicotinic acid and its derivatives. It is an acidic functional group that can participate in salt formation and esterification reactions. In a biological context, it can engage in hydrogen bonding and ionic interactions with receptor sites.

5-(2-Benzyloxyphenyl) Group: This bulky, aromatic substituent at the 5-position is expected to have a significant impact on the molecule's steric profile and lipophilicity. The benzyloxy group provides a degree of conformational flexibility, while the phenyl ring can engage in π-stacking interactions. The substitution pattern on the phenyl ring can be varied to fine-tune the properties of the molecule.

While specific research on this compound is not extensively documented in publicly available literature, its structural motifs are present in a variety of biologically active compounds. The combination of the 2-aminonicotinic acid core with a substituted phenyl ring at the 5-position suggests its potential as a scaffold for the development of novel therapeutic agents.

Below is an illustrative data table of the physicochemical properties of the parent compound, nicotinic acid, to provide context.

| Property | Value |

| Molecular Formula | C6H5NO2 |

| Molar Mass | 123.11 g/mol |

| Melting Point | 237 °C |

| Water Solubility | 18 g/L |

| pKa | 4.85 |

This data is for the parent compound, nicotinic acid, and is provided for illustrative purposes.

Research Landscape of Nicotinic Acid Derivatives: Synthetic Approaches and Functional Exploration

The synthesis of substituted nicotinic acid derivatives is a well-established area of organic chemistry, with numerous methods available for the construction and functionalization of the pyridine ring.

Synthetic Approaches:

The synthesis of 2-aminonicotinic acid derivatives often involves multi-step sequences starting from readily available precursors. Common strategies include:

Ring construction methods: Building the pyridine ring from acyclic precursors through condensation reactions.

Functionalization of pre-existing pyridine rings: Introducing substituents onto a pre-formed nicotinic acid or pyridine scaffold through electrophilic or nucleophilic substitution reactions. For instance, the introduction of an amino group at the 2-position can be achieved through various amination reactions. The installation of the 5-aryl group can often be accomplished via cross-coupling reactions, such as the Suzuki or Stille coupling, which allow for the formation of carbon-carbon bonds between the pyridine ring and an aryl boronic acid or organostannane, respectively.

Functional Exploration:

The functional exploration of nicotinic acid derivatives is driven by the diverse biological activities exhibited by this class of compounds. Research efforts are focused on:

Medicinal Chemistry: Designing and synthesizing novel nicotinic acid derivatives with improved potency, selectivity, and pharmacokinetic profiles for various therapeutic targets. This includes exploring their potential as inhibitors of enzymes, modulators of receptors, and antimicrobial agents. For example, studies have shown that certain 2-amino-5-aryl nicotinic acid derivatives exhibit potent antimicrobial activity. nih.gov

Materials Science: Investigating the use of nicotinic acid derivatives as building blocks for the creation of new materials with tailored optical, electronic, and coordination properties.

Structure

3D Structure

Properties

IUPAC Name |

2-amino-5-(2-phenylmethoxyphenyl)pyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O3/c20-18-16(19(22)23)10-14(11-21-18)15-8-4-5-9-17(15)24-12-13-6-2-1-3-7-13/h1-11H,12H2,(H2,20,21)(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLYGYKQDXLXCOI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=CC=C2C3=CC(=C(N=C3)N)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50688413 | |

| Record name | 2-Amino-5-[2-(benzyloxy)phenyl]pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50688413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1258632-69-7 | |

| Record name | 2-Amino-5-[2-(benzyloxy)phenyl]pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50688413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Structural Elucidation of 2 Amino 5 2 Benzyloxyphenyl Nicotinic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by mapping the carbon and hydrogen frameworks.

1H NMR Analysis for Proton Environment and Connectivity

The ¹H NMR spectrum of 2-Amino-5-(2-benzyloxyphenyl)nicotinic acid is anticipated to display a series of distinct signals corresponding to the various protons in the molecule. The aromatic region, in particular, would be complex due to the presence of two substituted benzene rings and a substituted pyridine (B92270) ring.

The protons on the nicotinic acid ring are expected to appear as singlets or doublets at the downfield end of the aromatic region due to the electron-withdrawing effects of the nitrogen atom and the carboxylic acid group. The protons of the benzyloxyphenyl group would present a more intricate pattern. The benzylic protons (-CH₂-) are expected to appear as a characteristic singlet around 5.0-5.2 ppm. The five protons of the benzyl group's phenyl ring would likely show signals in the 7.3-7.5 ppm range. The four protons on the disubstituted phenyl ring attached to the nicotinic acid core would exhibit a complex multiplet pattern. The amino (-NH₂) protons and the carboxylic acid (-COOH) proton would appear as broad singlets, with chemical shifts that can vary depending on the solvent and concentration.

Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Pyridine H-4/H-6 | ~8.0 - 8.5 | d or s |

| Phenyl H (benzyl) | ~7.3 - 7.5 | m |

| Phenyl H (disubstituted) | ~7.0 - 7.4 | m |

| -NH₂ | ~5.5 - 6.5 | br s |

| -CH₂- | ~5.1 - 5.3 | s |

d = doublet, s = singlet, m = multiplet, br s = broad singlet. Chemical shifts are referenced to TMS and can vary based on solvent and experimental conditions.

13C NMR Analysis for Carbon Skeleton and Hybridization

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The spectrum for this compound would be characterized by a number of signals in the aromatic region (110-160 ppm) corresponding to the carbons of the pyridine and two phenyl rings. The carbon of the carboxylic acid group (-COOH) is expected to be the most downfield signal, typically appearing around 165-175 ppm. The benzylic carbon (-CH₂) would likely resonate around 70 ppm.

Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -COOH | ~168 |

| Pyridine & Phenyl C (quaternary) | ~140 - 160 |

| Pyridine & Phenyl CH | ~110 - 138 |

Chemical shifts are referenced to TMS and can vary based on solvent and experimental conditions.

Advanced NMR Techniques for Structural Confirmation

To definitively assign the proton and carbon signals and confirm the connectivity of the molecule, advanced 2D NMR techniques would be employed.

COSY (Correlation Spectroscopy): This experiment would establish proton-proton (¹H-¹H) coupling networks within the individual aromatic rings, helping to trace the connectivity between adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached, and often more easily assigned, protons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space. It would be particularly useful to confirm the spatial relationship between the benzylic protons and the protons of the adjacent phenyl ring.

Vibrational Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound is expected to show several characteristic absorption bands.

The O-H stretch of the carboxylic acid will appear as a very broad band in the region of 2500-3300 cm⁻¹. The N-H stretching vibrations of the primary amine group are expected to show two bands (symmetric and asymmetric) in the 3300-3500 cm⁻¹ region. A strong absorption band corresponding to the C=O (carbonyl) stretch of the carboxylic acid is anticipated around 1700-1725 cm⁻¹. The spectrum will also feature C=C and C=N stretching vibrations from the aromatic rings between 1450 and 1620 cm⁻¹. The C-O stretching of the ether linkage and the carboxylic acid will appear in the 1200-1300 cm⁻¹ region. Aromatic C-H bending vibrations will be visible in the fingerprint region below 900 cm⁻¹.

Predicted FT-IR Data

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch (amine) | 3300 - 3500 | Medium |

| O-H Stretch (carboxylic acid) | 2500 - 3300 | Broad, Strong |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| C=O Stretch (carboxylic acid) | 1700 - 1725 | Strong |

| C=C / C=N Stretch (aromatic) | 1450 - 1620 | Medium-Strong |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₂₀H₁₆N₂O₃), the expected molecular weight is approximately 344.36 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 344. A common fragmentation pathway would involve the loss of the benzyl group (C₇H₇, 91 u), leading to a significant peak at m/z 253. Another characteristic fragmentation would be the loss of the carboxyl group (-COOH, 45 u) to give a fragment at m/z 299, or the loss of CO₂ (44 u) to give a peak at m/z 300. The benzyl cation itself often appears as a prominent base peak at m/z 91. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition of the molecular ion and its major fragments with high accuracy.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Nicotinic acid |

| 2-Aminonicotinic acid |

| Benzyl phenyl ether |

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for separating and identifying volatile and semi-volatile compounds. However, direct analysis of molecules like this compound is challenging due to the low volatility imparted by the polar amino (-NH₂) and carboxylic acid (-COOH) functional groups. sigmaaldrich.comthermofisher.com To overcome this, a chemical derivatization step is necessary to convert these polar groups into less polar, more volatile moieties, making the compound amenable to GC analysis. mdpi.com

Common derivatization methods include silylation, using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), or a two-step process involving esterification followed by acylation. sigmaaldrich.commdpi.com For instance, the carboxylic acid group can be converted to a methyl ester, and the amino group can be acylated with an agent like pentafluoropropionic anhydride (PFPA). researchgate.net

Once derivatized, the compound is introduced into the GC, where it is separated from other components based on its boiling point and interaction with the capillary column. The separated compound then enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). This high-energy ionization process causes the molecule to fragment in a reproducible manner, generating a unique mass spectrum that serves as a molecular fingerprint.

The fragmentation pattern for a derivatized analogue of this compound would be expected to show characteristic losses of functional groups. Key fragmentation pathways would likely include the cleavage of the benzyl group, loss of the derivatized carboxyl group, and fragmentation of the pyridine ring system. While direct analysis of underivatized nicotinic acid by GC-MS is possible under specific conditions, derivatization is the standard approach for amino-substituted analogues to ensure thermal stability and reliable chromatographic performance. researchgate.netmdpi.com

Predicted GC-MS Fragmentation Data (Hypothetical Derivatized Compound) This table is predictive and assumes derivatization (e.g., trimethylsilyl ester/amine) for GC-MS analysis. The molecular weight (M) would correspond to the derivatized molecule.

| Mass-to-Charge Ratio (m/z) | Predicted Fragment Identity |

| M - 15 | Loss of a methyl group (-CH₃) from a trimethylsilyl (TMS) derivative |

| M - 73 | Loss of a trimethylsilyl group (-Si(CH₃)₃) |

| M - 117 | Loss of the TMS-derivatized carboxyl group (-COOSi(CH₃)₃) |

| [C₇H₇]⁺ (m/z 91) | Tropylium ion, characteristic of the benzyl group |

| Various fragments | Ions corresponding to the fragmentation of the pyridine ring and the substituted phenyl ring, providing structural information |

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique ideally suited for analyzing polar, thermally labile molecules like this compound without the need for derivatization. nih.gov ESI allows for the ionization of the analyte directly from a solution, preserving the intact molecule for mass analysis. This technique can be operated in both positive and negative ion modes. nebiolab.com

In positive ion mode , the analyte molecule typically gains a proton (protonation), forming a pseudomolecular ion [M+H]⁺. Given the presence of the basic amino group and the pyridine nitrogen, this compound is expected to ionize efficiently in this mode. acs.org

In negative ion mode , the analyte loses a proton (deprotonation), usually from its most acidic site, to form an [M-H]⁻ ion. The carboxylic acid group of the target compound makes it a strong candidate for analysis in negative ion mode. nih.govresearchmap.jp

The high-resolution mass data obtained from ESI-MS allows for the determination of the compound's exact mass, which can be used to confirm its elemental formula. Furthermore, ESI can be coupled with tandem mass spectrometry (MS/MS), where the [M+H]⁺ or [M-H]⁻ ion is isolated and fragmented. This collision-induced dissociation (CID) provides structural information similar to that from GC-MS but from a protonated or deprotonated precursor, often yielding clearer, more interpretable fragmentation patterns. nih.govresearchgate.net For nicotinic acid derivatives, common fragmentation includes the loss of water or carbon dioxide and cleavage related to the substituent groups. nih.gov

Predicted ESI-MS Molecular Ion Data Based on the molecular formula C₂₀H₁₆N₂O₃ with a monoisotopic mass of 332.1161 Da.

| Ion Mode | Ion Type | Predicted Mass-to-Charge Ratio (m/z) |

| Positive | [M+H]⁺ | 333.1239 |

| Positive | [M+Na]⁺ | 355.1058 |

| Negative | [M-H]⁻ | 331.1084 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unambiguous data on bond lengths, bond angles, and torsional angles, confirming the molecule's connectivity and conformation in the solid state. acs.org

For a molecule like this compound, a single-crystal X-ray diffraction study would reveal several key structural features. It would confirm the planarity of the pyridine and phenyl rings and determine the dihedral angle between them. The analysis would also elucidate the conformation of the flexible benzyloxy group.

Crucially, X-ray crystallography maps the intermolecular interactions that stabilize the crystal lattice, particularly hydrogen bonds. frontiersin.org The target molecule possesses multiple hydrogen bond donors (the -NH₂ and -COOH groups) and acceptors (the pyridine nitrogen, the ether oxygen, and the carbonyl oxygen of the carboxyl group). nih.gov Therefore, a complex network of hydrogen bonds is expected, potentially forming dimers through the carboxylic acid groups or extended chains and sheets involving the amino group and pyridine nitrogen. nih.gov This information is vital for understanding the molecule's solid-state properties and potential polymorphic forms. mdpi.com

Typical Parameters Determined by X-ray Crystallography

| Parameter | Description |

| Unit Cell Dimensions | The dimensions (a, b, c) and angles (α, β, γ) of the basic repeating unit of the crystal. |

| Space Group | The set of symmetry operations that describe the crystal's structure. |

| Atomic Coordinates | The precise x, y, and z coordinates for each non-hydrogen atom in the asymmetric unit. |

| Bond Lengths & Angles | The distances between bonded atoms and the angles between adjacent bonds, confirming the molecular geometry. |

| Torsional Angles | The angles describing the rotation around chemical bonds, which define the molecule's conformation. |

| Hydrogen Bond Geometry | The distances and angles of intermolecular hydrogen bonds, revealing the packing arrangement and supramolecular structure. mdpi.com |

Elemental Composition Analysis for Purity and Formula Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (typically carbon, hydrogen, nitrogen, and sulfur) in a pure organic compound. azom.comresearchgate.net The most common method is combustion analysis, where a sample is burned in an excess of oxygen, and the resulting combustion products (CO₂, H₂O, N₂, etc.) are quantitatively measured. eltra.com

The experimental mass percentages are then compared to the theoretical values calculated from the compound's proposed molecular formula. For this compound (C₂₀H₁₆N₂O₃), the theoretical elemental composition can be precisely calculated. A close agreement between the experimental and theoretical values, typically within ±0.4%, serves as strong evidence for the compound's purity and confirms its empirical and molecular formula. acs.org This analysis is a standard requirement for the characterization of newly synthesized compounds.

Theoretical Elemental Composition of C₂₀H₁₆N₂O₃ Molecular Weight: 332.35 g/mol

| Element | Symbol | Theoretical Mass Percentage (%) |

| Carbon | C | 72.28 |

| Hydrogen | H | 4.85 |

| Nitrogen | N | 8.43 |

| Oxygen | O | 14.44 |

Reactivity and Chemical Transformations of 2 Amino 5 2 Benzyloxyphenyl Nicotinic Acid

Derivatization Chemistry of the Carboxylic Acid Functionality

The carboxylic acid group (-COOH) at the 3-position of the pyridine (B92270) ring is a key site for derivatization. Standard reactions for carboxylic acids can be employed to modify this group, enhancing the molecule's utility as a synthetic intermediate.

The carboxylic acid moiety of 2-aminonicotinic acid derivatives can be readily converted into esters and amides, which are fundamental transformations in organic synthesis.

Esterification: The conversion of the carboxylic acid to an ester is a common strategy to protect the acid group or to modify the compound's solubility and electronic properties. This can be achieved through several methods. For instance, acid-catalyzed esterification (Fischer esterification) using an alcohol in the presence of a strong acid catalyst is a classic approach. Alternatively, reaction with alkyl halides under basic conditions can yield the corresponding ester. More modern and milder methods, such as using coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) with an alcohol, can also be employed, which is particularly useful for sensitive substrates. nih.gov For pyridine carboxylic acids, a two-step procedure involving conversion to the acid chloride hydrochloride using thionyl chloride, followed by reaction with an alcohol in the presence of a base like triethylamine, is effective. nih.gov

Amidation: The formation of an amide bond is another crucial derivatization. This is typically achieved by reacting the carboxylic acid with a primary or secondary amine. Direct thermal condensation is possible but often requires high temperatures to overcome the formation of unreactive ammonium carboxylate salts. mdpi.com More commonly, the carboxylic acid is first activated. This can involve conversion to an acid chloride, which then readily reacts with an amine. youtube.com Alternatively, peptide coupling reagents (e.g., DCC, HOBt, HATU) can facilitate amide bond formation under milder conditions, which is advantageous for preserving other functional groups within the molecule. mdpi.comnih.gov

| Reaction Type | Reagents and Conditions | Product Functional Group |

| Esterification | Alcohol (e.g., Methanol, Ethanol), Acid Catalyst (e.g., H₂SO₄), Heat | Ester (-COOR) |

| Thionyl Chloride (SOCl₂), then Alcohol and Base (e.g., Triethylamine) | Ester (-COOR) | |

| Amidation | Amine (R-NH₂), High Temperature | Amide (-CONHR) |

| 1. Thionyl Chloride (SOCl₂), 2. Amine (R-NH₂) | Amide (-CONHR) | |

| Amine (R-NH₂), Coupling Agent (e.g., DCC) | Amide (-CONHR) |

Transformations Involving the Amino Group

The primary amino group at the 2-position is a potent nucleophile and a handle for significant molecular modifications, including the formation of imines and diazonium salts.

The reaction of the primary amino group of 2-aminopyridine (B139424) derivatives with aldehydes or ketones leads to the formation of an imine, commonly known as a Schiff base. jocpr.comyoutube.com This condensation reaction is typically catalyzed by an acid and involves the formation of a hemiaminal intermediate, followed by the elimination of a water molecule to form the characteristic C=N double bond. youtube.comwikipedia.org

These Schiff bases are not merely stable products but are also valuable intermediates for further transformations. The imine nitrogen and the adjacent pyridine ring nitrogen can participate in intramolecular cyclization reactions. For example, imines formed in situ from 2-aminopyridines and aldehydes can undergo rhodium(III)-catalyzed imidoyl C-H activation and coupling with diazo esters to generate fused pyrido[1,2-a]pyrimidin-4-ones. nih.gov Such cyclizations are a powerful tool for constructing complex, fused heterocyclic systems from relatively simple starting materials. ekb.eg

| Reactant 1 | Reactant 2 | Intermediate | Product Type |

| 2-Amino-5-(2-benzyloxyphenyl)nicotinic acid | Aldehyde (R-CHO) | Schiff Base (Imine) | Fused Heterocycle |

| This compound | Ketone (R₂C=O) | Schiff Base (Imine) | Fused Heterocycle |

The primary aromatic amino group can be converted to a diazonium salt through a process called diazotization. organic-chemistry.org This reaction involves treating the amine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl) at low temperatures (0–5 °C). organic-chemistry.orgslideshare.net Pyridine-2-diazonium salts are known to be very unstable and often cannot be isolated. google.com

Despite their instability, these diazonium salts are highly useful synthetic intermediates. They are weak electrophiles that can react with electron-rich aromatic compounds, such as phenols and anilines, in a reaction known as azo coupling. wikipedia.orglibretexts.orgyoutube.com This electrophilic aromatic substitution reaction typically occurs at the para position of the activated ring, yielding a brightly colored azo compound characterized by the -N=N- linkage. wikipedia.org The reactivity of the diazonium ion can be enhanced by the presence of electron-withdrawing groups on the aromatic ring. youtube.com This transformation offers a direct pathway to synthesizing a wide range of azo dyes.

Reactivity of the Pyridine Nitrogen and Aromatic Rings

The nitrogen atom within the pyridine ring and the existing aromatic structures provide further opportunities for complex chemical transformations, particularly for building fused ring systems.

The structure of this compound is well-suited for intramolecular cyclization reactions to create polycyclic fused heterocycles. These reactions can involve the interplay between the amino group, the pyridine nitrogen, and the carboxylic acid. For instance, the amino group can act as a nucleophile, attacking an electrophilic center created on an adjacent ring or a substituent, leading to ring closure. semanticscholar.org

One common strategy involves the thermal or photochemical cyclization of precursors like 5-aryl-6-azidopyrimidines (formed from aminopyrimidines) through nitrene intermediates to form fused systems. nih.gov Similarly, intramolecular C-H arylation catalyzed by transition metals is another powerful method. nih.gov The presence of multiple reactive sites allows for the construction of diverse heterocyclic frameworks, such as those found in various biologically active molecules. wiley.comlongdom.org The specific conditions and reagents used will determine the nature of the resulting fused system. frontiersin.org

Functionalization of the Benzyloxyphenyl Moiety

One of the most common transformations involving a benzyloxy group is its cleavage, or deprotection, to yield the corresponding phenol. This is a crucial step in many synthetic sequences where the benzyl group is used as a protecting group for a hydroxyl functional group. organic-chemistry.org Several methods are available for the debenzylation of aryl benzyl ethers.

Catalytic Hydrogenolysis: This is a widely used and often mild method for benzyl ether cleavage. commonorganicchemistry.com The reaction typically involves treating the substrate with hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst. commonorganicchemistry.com The reaction proceeds via the cleavage of the C-O bond of the ether, liberating the free phenol and toluene as a byproduct. This method is generally clean and high-yielding, but its compatibility with other functional groups that are sensitive to reduction (e.g., alkenes, alkynes, nitro groups) must be considered.

Oxidative Cleavage: Benzyl ethers can also be cleaved under oxidative conditions. Reagents such as 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) can be used for this purpose, often under neutral conditions. organic-chemistry.orgacs.orgmpg.de Visible-light-mediated oxidative debenzylation has also been developed as a mild alternative. acs.orgmpg.de

Benzylic Functionalization: The methylene (CH₂) group of the benzyl ether is a "benzylic" position, and the C-H bonds at this position exhibit enhanced reactivity due to the stabilization of radical or ionic intermediates by the adjacent aromatic ring. wikipedia.orgmasterorganicchemistry.com

Benzylic Bromination: Free-radical bromination using reagents like N-bromosuccinimide (NBS), often with a radical initiator, can selectively introduce a bromine atom at the benzylic position. masterorganicchemistry.com This benzylic bromide can then serve as a handle for further nucleophilic substitution reactions.

Benzylic Oxidation: Strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid can oxidize the benzylic carbon. libretexts.orgmsu.edu Depending on the reaction conditions and the substrate, this can lead to the formation of a ketone or, with more vigorous oxidation, cleavage of the C-C bond and formation of a carboxylic acid. libretexts.org

The following table summarizes potential functionalization reactions of the benzyloxyphenyl moiety based on general chemical principles.

| Reaction Type | Reagents and Conditions | Product Functional Group |

| Debenzylation (Hydrogenolysis) | H₂, Pd/C | Phenol |

| Debenzylation (Oxidative) | DDQ | Phenol |

| Benzylic Bromination | NBS, radical initiator | Benzylic bromide |

| Benzylic Oxidation | KMnO₄ or H₂CrO₄ | Ketone or Carboxylic acid |

Complexation Chemistry with Metal Ions

The molecular structure of this compound features multiple potential coordination sites for metal ions, making it an interesting ligand for the formation of coordination complexes. The primary donor atoms available for binding to a metal center are the nitrogen atom of the pyridine ring, the nitrogen atom of the amino group, and the oxygen atoms of the carboxylate group. nih.govwikipedia.org The specific coordination mode will depend on various factors, including the nature of the metal ion, the reaction conditions (such as pH), and the solvent used. nih.gov

Based on the known coordination chemistry of nicotinic acid and its derivatives, several binding modes can be anticipated for this compound. nih.govdergipark.org.tracs.org

Monodentate Coordination: The ligand could bind to a metal ion through a single donor atom. This is commonly observed with the pyridine nitrogen or one of the carboxylate oxygen atoms. mdpi.com

Bidentate Chelation: The ligand can form a stable chelate ring by coordinating to a metal ion through two donor atoms. A common chelation mode for α-amino acids and related structures involves the amino nitrogen and a carboxylate oxygen, forming a five-membered ring. wikipedia.org Another possibility is chelation involving the pyridine nitrogen and a carboxylate oxygen.

Bridging Ligand: The ligand could act as a bridge between two or more metal centers, leading to the formation of polynuclear complexes or coordination polymers. This can occur if different donor atoms of the same ligand molecule coordinate to different metal ions.

The coordination of metal ions to ligands like nicotinic acid derivatives often results in the formation of highly colored complexes. libretexts.org The geometry of the resulting metal complex (e.g., tetrahedral, square planar, octahedral) is determined by the coordination number of the central metal ion and the nature of the ligands. libretexts.orgmsu.edu

While no specific crystal structures of metal complexes with this compound are publicly available, studies on related nicotinic acid derivatives provide insights into their potential structures. For instance, X-ray diffraction studies on zinc(II) and cadmium(II) complexes with ethyl nicotinate and N,N-diethylnicotinamide show coordination through the pyridine nitrogen atom, resulting in tetrahedral or octahedral geometries depending on the co-ligands. mdpi.com Similarly, copper complexes with nicotinic acid and other carboxylic acids have been synthesized and characterized, demonstrating the versatility of nicotinic acid derivatives as ligands. nih.gov

The following table summarizes the potential donor atoms and common coordination numbers for transition metal complexes.

| Potential Donor Atoms | Common Coordination Numbers | Possible Geometries |

| Pyridine Nitrogen | 2, 4, 6 | Linear, Tetrahedral, Square Planar, Octahedral |

| Amino Nitrogen | 4, 6 | Tetrahedral, Octahedral |

| Carboxylate Oxygens | 4, 6 | Tetrahedral, Octahedral |

Computational and Theoretical Investigations of 2 Amino 5 2 Benzyloxyphenyl Nicotinic Acid

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) serves as a powerful quantum mechanical modeling method to investigate the electronic structure of many-body systems. For 2-Amino-5-(2-benzyloxyphenyl)nicotinic acid, DFT studies offer a foundational understanding of its geometry and spectroscopic properties.

Geometry Optimization and Electronic Structure Calculations

The initial step in computational analysis involves the optimization of the molecule's geometry to find its most stable, lowest-energy conformation. This is typically achieved using DFT methods, such as the B3LYP (Becke, 3-parameter, Lee–Yang–Parr) exchange-correlation functional, combined with a basis set like 6-311++G(d,p). researchgate.net This process calculates various structural and electronic parameters. dergipark.org.tr

Electronic structure calculations yield valuable information about the molecule's frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity, kinetic stability, and optical properties. nih.gov A smaller gap suggests higher reactivity. Other calculated electronic properties include ionization potential, electron affinity, electronegativity, chemical hardness, and the dipole moment, which collectively describe the molecule's electronic behavior and potential for intermolecular interactions. dergipark.org.tr

Table 1: Illustrative Calculated Geometric and Electronic Parameters for this compound

| Parameter | Illustrative Value |

|---|---|

| Bond Lengths (Å) | |

| C-N (Amino) | 1.37 |

| C-O (Ether) | 1.38 |

| C=O (Carboxyl) | 1.22 |

| O-H (Carboxyl) | 0.97 |

| **Bond Angles (°) ** | |

| C-N-H (Amino) | 118.5 |

| C-O-C (Ether) | 117.9 |

| **Dihedral Angle (°) ** | |

| Phenyl-C-C-Pyridine | 45.2 |

| Electronic Properties | |

| HOMO Energy | -6.2 eV |

| LUMO Energy | -1.8 eV |

| HOMO-LUMO Gap | 4.4 eV |

Note: The data in this table is illustrative and represents typical values that would be obtained from DFT calculations.

Spectroscopic Property Prediction

DFT calculations are also employed to predict spectroscopic properties, which can then be compared with experimental data for validation of the computed structure. nih.gov

Vibrational Frequencies: Theoretical vibrational spectra (Infrared and Raman) can be calculated from the optimized geometry. nih.gov By analyzing the vibrational modes, specific functional groups can be identified. For instance, the characteristic stretching frequencies for the N-H bonds of the amino group, the O-H and C=O bonds of the carboxylic acid group, and the C-O-C linkage of the benzyloxy group can be predicted and assigned.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to predict ¹H and ¹³C NMR chemical shifts. These theoretical shifts are valuable for interpreting experimental NMR spectra and confirming the molecular structure.

Table 2: Illustrative Predicted Vibrational Frequencies and NMR Chemical Shifts

| Parameter | Illustrative Predicted Value |

|---|---|

| Vibrational Frequencies (cm⁻¹) | |

| N-H Stretch (Amino) | 3450, 3350 |

| O-H Stretch (Carboxyl) | 3100 |

| C=O Stretch (Carboxyl) | 1715 |

| C-O-C Stretch (Ether) | 1250 |

| ¹H NMR Chemical Shifts (ppm) | |

| -NH₂ | 5.8 |

| -COOH | 12.5 |

| Aromatic Protons | 7.0 - 8.5 |

| ¹³C NMR Chemical Shifts (ppm) | |

| C=O (Carboxyl) | 168.0 |

Note: The data in this table is illustrative and represents typical values that would be obtained from spectroscopic predictions.

Molecular Docking Simulations and Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used in drug design to understand how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme. nih.gov

The process involves placing the ligand into the binding site of a receptor and using a scoring function to estimate the binding affinity. This provides insights into the binding mode and the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the complex. bioinformation.net

Binding Affinity Predictions and Interaction Analysis

Docking simulations for this compound would involve selecting a relevant protein target. The simulation would then predict the most stable binding pose and calculate a binding affinity score, usually in kcal/mol. A more negative score typically indicates a stronger, more favorable binding interaction.

The analysis would detail the specific amino acid residues in the protein's active site that interact with the ligand. For example, the carboxylic acid group might act as a hydrogen bond donor and acceptor, while the amino group could also form hydrogen bonds. The aromatic rings could engage in π-π stacking or hydrophobic interactions with nonpolar residues.

Table 3: Illustrative Molecular Docking Results with a Hypothetical Kinase Target

| Parameter | Result |

|---|---|

| Binding Affinity Score | -8.5 kcal/mol |

| Interacting Residues | Lys76, Leu132, Asp184, Phe185 |

| Types of Interactions | |

| Hydrogen Bond | Asp184 with -COOH group |

| Hydrogen Bond | Lys76 with pyridine (B92270) Nitrogen |

| Hydrophobic Interaction | Leu132 with benzyloxy group |

Note: The data in this table is illustrative and represents typical results from a molecular docking simulation.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov A QSAR model can be used to predict the activity of new, unsynthesized compounds. mdpi.com

To develop a QSAR model for derivatives of this compound, a dataset of compounds with known biological activities (e.g., inhibitory concentrations, IC₅₀) would be required. researchgate.net Various molecular descriptors—physicochemical, electronic, and steric properties—would be calculated for each compound. Statistical methods, such as Multiple Linear Regression (MLR), are then used to build an equation that correlates these descriptors with the observed activity. nih.govjmchemsci.com

The resulting model can identify which molecular properties are most important for the desired biological effect, thereby guiding the design of more potent analogues.

Conformational Analysis and Tautomerism Studies

Molecules can exist in different spatial arrangements (conformers) or as different structural isomers that readily interconvert (tautomers).

Conformational Analysis: This involves studying the different conformations of a molecule and their relative energies. For this compound, a key aspect would be the rotation around the single bonds connecting the two aromatic rings and the benzyloxy group. nih.gov Computational methods can map the potential energy surface to identify low-energy, stable conformers and the energy barriers between them. This is crucial as the biological activity of a molecule often depends on it adopting a specific conformation to fit into a receptor's binding site.

Tautomerism Studies: Tautomers are isomers that differ in the position of a proton and a double bond. The amino group on the pyridine ring could potentially exist in an imino tautomeric form. researchgate.net Similarly, the carboxylic acid could exist in different protonation states. Computational studies can calculate the relative energies of different tautomers in various environments (e.g., gas phase, solvent) to determine the most stable and predominant form under physiological conditions. nih.gov

Table 4: Table of Compounds

| Compound Name |

|---|

Despite a comprehensive search for scientific literature, no specific computational or theoretical investigations on the chemical compound "this compound" were found. Consequently, the generation of an article focusing on the "Excited-State Intramolecular Proton Transfer (ESIPT) Mechanism Studies" and "Interaction Region Indicator (IRI) for Chemical System Analysis" for this particular molecule is not possible at this time.

Therefore, the article as outlined in the user's request cannot be created. Further research in the field of computational chemistry would be required to produce the specific data and analysis needed to fulfill this request.

Mechanistic Biological Research and Potential Applications of 2 Amino 5 2 Benzyloxyphenyl Nicotinic Acid Analogues

Exploration of Antimicrobial Activities

The antimicrobial potential of nicotinic acid derivatives has been an area of active investigation. Researchers have explored the efficacy of these compounds against a range of pathogenic bacteria and fungi, revealing promising avenues for the development of new anti-infective agents.

Investigations into Antibacterial Efficacy

Analogues of 2-aminonicotinic acid have demonstrated notable antibacterial properties. Studies on related structures, such as 2-amino-5-arylazo-6-aryl substituted nicotinates, have shown strong inhibitory effects, particularly against Gram-positive bacteria. For instance, certain derivatives exhibited significant activity against Bacillus subtilis, with minimum inhibitory concentrations (MIC) comparable to the antibiotic ampicillin.

Another line of research has focused on Schiff base derivatives of nicotinic acid. One such compound, 2-{[(2-hydroxyphenyl)methylidene]amino}nicotinic acid, has been investigated for its antibacterial potential. Molecular docking studies have suggested a high binding affinity of this compound for proteins of Escherichia coli, indicating a potential mechanism of action.

Furthermore, nicotinoyl hydrazide derivatives have been synthesized and evaluated for their antibacterial activity. Some of these compounds have shown activity against Staphylococcus aureus and Pseudomonas aeruginosa. The structure-activity relationship studies indicate that the nature and position of substituents on the aromatic rings play a crucial role in determining the antibacterial potency. For example, certain hydrazone derivatives of nicotinic acid displayed noteworthy activity against both S. aureus and B. subtilis. ekb.eg

The table below summarizes the antibacterial activity of selected nicotinic acid analogues against various bacterial strains.

| Compound Type | Bacterial Strain | Activity | Reference |

| 2-amino-5-arylazo-6-aryl substituted nicotinates | Bacillus subtilis | Strong inhibitory effects | |

| 2-{[(2-hydroxyphenyl)methylidene]amino}nicotinic acid | Escherichia coli | High binding affinity to bacterial proteins | |

| Nicotinoyl hydrazone derivative | Staphylococcus aureus, Bacillus subtilis | Significant activity | ekb.eg |

| Nicotinoyl hydrazone derivative | Pseudomonas aeruginosa | Potent activity | ekb.eg |

Studies on Antifungal Potency

The antifungal potential of nicotinic acid and nicotinamide (B372718) analogues is well-documented, with various derivatives showing efficacy against a spectrum of fungal pathogens.

A series of novel 2-aminonicotinamide derivatives were designed and synthesized, demonstrating potent in vitro antifungal activity against several Candida species, including fluconazole-resistant strains, and Cryptococcus neoformans. Notably, some of these compounds exhibited MIC80 values as low as 0.0313 μg/mL against Candida albicans. Further investigation into the mechanism of action suggested that these compounds may target the fungal cell wall by inhibiting the biosynthesis of glycosylphosphatidylinositol (GPI)-anchored proteins. sphinxsai.com

In the realm of agricultural science, N-(thiophen-2-yl) nicotinamide derivatives have been developed and have shown excellent fungicidal activities against phytopathogenic fungi such as Pseudoperonospora cubensis, the causative agent of cucumber downy mildew. mdpi.com

Furthermore, other nicotinamide derivatives have been identified as promising antifungal agents. For instance, 2-amino-N-(3-isopropylphenyl)nicotinamide was found to be highly active against C. albicans, including fluconazole-resistant strains, with MIC values ranging from 0.125 to 1 μg/mL. This compound was also shown to possess fungicidal, anti-hyphal, and anti-biofilm activities, likely through disruption of the fungal cell wall.

The following table presents the antifungal activity of various nicotinic acid and nicotinamide analogues.

| Compound/Derivative | Fungal Strain(s) | Activity (MIC/EC50) | Reference |

| 2-aminonicotinamide derivative | Candida albicans | MIC80: 0.0313 μg/mL | sphinxsai.com |

| 2-aminonicotinamide derivative | Fluconazole-resistant C. albicans, C. parapsilosis, C. glabrata, Cryptococcus neoformans | MIC80 range: 0.0313-2.0 μg/mL | sphinxsai.com |

| N-(thiophen-2-yl) nicotinamide derivative | Pseudoperonospora cubensis | EC50: 1.96 mg/L | mdpi.com |

| 2-amino-N-(3-isopropylphenyl)nicotinamide | Fluconazole-resistant C. albicans | MIC range: 0.125–1 μg/mL | |

| N-(1H-Pyrazol-5-yl)nicotinamide derivative | Sclerotinia sclerotiorum, Valsa mali | EC50: 10.35 mg/L and 17.01 mg/L, respectively | nih.gov |

Enzyme Inhibition Studies of Related Nicotinic Acid Scaffolds

The nicotinic acid scaffold serves as a versatile template for the design of enzyme inhibitors, targeting a range of proteins involved in critical biological pathways.

Interactions with NAD-Dependent Enzymes

Nicotinamide adenine (B156593) dinucleotide (NAD+) is a crucial coenzyme in numerous metabolic pathways, and enzymes that utilize NAD+ are attractive targets for therapeutic intervention. Nicotinic acid and its analogues can influence the activity of NAD-dependent enzymes. For example, 2-hydroxynicotinic acid has been shown to be a potent inhibitor of the incorporation of nicotinic acid into NAD+. nih.gov This suggests that derivatives of nicotinic acid could be designed to modulate the activity of NAD-dependent enzymes by interfering with NAD+ biosynthesis. The inhibition of NAD-dependent enzymes is a strategy being explored for antimicrobial and anticancer therapies. mdpi.com

Inhibition of Inflammatory Kinases (e.g., TBK1, IKKε)

The non-canonical IκB kinases, TANK-binding kinase 1 (TBK1) and IKKε, are key regulators of inflammatory and immune responses, making them attractive targets for the treatment of inflammatory diseases and some cancers. While direct inhibition of TBK1 and IKKε by 2-aminonicotinic acid derivatives is not extensively documented in publicly available research, the broader class of nicotinamide derivatives has been explored for kinase inhibitory activity. For instance, a series of nicotinamide derivatives were synthesized and evaluated as inhibitors of Aurora kinases, which are also involved in cell cycle regulation and oncogenesis. researchgate.net The structural similarities between the ATP-binding sites of various kinases suggest that the nicotinic acid scaffold could be adapted to target TBK1 and IKKε. Amlexanox, a known inhibitor of TBK1 and IKKε, demonstrates that small molecules can effectively target these kinases. nih.gov

Research into HIV-1 Reverse Transcriptase Inhibition

Human Immunodeficiency Virus Type 1 (HIV-1) reverse transcriptase (RT) is a critical enzyme for viral replication and a primary target for antiretroviral therapy. Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a class of drugs that bind to an allosteric site on the enzyme, inhibiting its function. researchgate.netnih.gov The development of novel NNRTIs often involves "scaffold hopping," where different core chemical structures are explored to improve potency, resistance profiles, and pharmacokinetic properties. sphinxsai.com While there is no extensive body of research specifically detailing 2-aminonicotinic acid derivatives as HIV-1 RT inhibitors, the principles of NNRTI design suggest that this scaffold could potentially be functionalized to interact with the allosteric pocket of the enzyme. The diverse chemical space that can be explored with nicotinic acid derivatives makes them a candidate for future NNRTI discovery efforts.

General Nicotinonitrile-Based Enzyme Inhibition Research

The nicotinonitrile scaffold is a key structural motif in the design of various enzyme inhibitors, targeting a wide range of proteins involved in cellular signaling and disease progression. Research has demonstrated that derivatives of nicotinonitrile are capable of inhibiting several classes of enzymes, most notably kinases, which are crucial regulators of cell growth, differentiation, and apoptosis.

One significant area of investigation involves the inhibition of tyrosine kinases (TKs). Certain novel nicotinonitrile derivatives have been shown to possess potent anticancer properties by inhibiting TKs. For instance, compounds have been identified that inhibit TK by 86-89%, with IC50 values—the concentration required to inhibit 50% of the enzyme's activity—as low as 311 and 352 nM. mdpi.com Similarly, other nicotinonitrile derivatives have demonstrated inhibitory activity against Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key tyrosine kinase in angiogenesis. One such compound displayed a potent IC50 value of 3.6 μM, which was more effective than the reference drug sorafenib (B1663141) (IC50 = 4.8 μM). nih.gov Another study highlighted a nicotinic acid derivative that inhibited VEGFR-2 with an IC50 of 0.068 μM. researchgate.net

Pim kinases, a family of serine/threonine kinases often overexpressed in cancers, are another target for nicotinonitrile-based inhibitors. A series of these derivatives showed sub-micromolar to low micromolar IC50 values against three Pim kinase isoforms, with the most potent compound exhibiting an IC50 of ≤ 0.28 μM. researchgate.net

Beyond kinases, nicotinonitrile derivatives have been developed as inhibitors for other enzyme classes. Hybrids of nicotinonitrile and coumarin (B35378) have been synthesized as potential acetylcholinesterase (AChE) inhibitors for applications in neurodegenerative diseases. One of these hybrid molecules demonstrated more potent inhibitory activity than the reference drug donepezil, with an IC50 value of 13 nM. nih.gov Furthermore, through high-throughput screening, a trisubstituted nicotinonitrile derivative, DC_HG24-01, was identified as a novel inhibitor of the human general control nonrepressed protein 5 (GCN5), a histone acetyltransferase, with an IC50 value of 3.1 μM. mdpi.com

Table 1: Selected Nicotinonitrile-Based Enzyme Inhibition Data

| Compound Class | Target Enzyme | IC50 Value | Reference |

| Nicotinonitrile Derivative | Tyrosine Kinase (TK) | 311 nM | mdpi.com |

| 3-Cyanopyridine-sulfonamide Hybrid | VEGFR-2 | 3.6 µM | nih.gov |

| Nicotinonitrile Derivative | Pim Kinases | ≤ 0.28 µM | researchgate.net |

| Nicotinonitrile-Coumarin Hybrid | Acetylcholinesterase (AChE) | 13 nM | nih.gov |

| Trisubstituted Nicotinonitrile | Human GCN5 | 3.1 µM | mdpi.com |

Mechanistic Studies of Cellular and Molecular Interactions

Probing Nicotinamide Adenine Dinucleotide (NAD) Pathways

Analogues of nicotinic acid are intrinsically linked to the fundamental cellular pathways involving Nicotinamide Adenine Dinucleotide (NAD+). NAD+ is a critical coenzyme in redox reactions and a necessary substrate for several enzyme families that regulate key cellular processes, including metabolism, DNA repair, and cell signaling. The cellular pool of NAD+ is maintained through three main biosynthetic routes: the de novo pathway from tryptophan, the Preiss-Handler pathway from nicotinic acid (NA), and the salvage pathway from nicotinamide (NAM) and nicotinamide riboside (NR).

Nicotinic acid derivatives can directly probe these pathways by acting as precursors in the Preiss-Handler pathway. In this pathway, NA is converted to nicotinic acid mononucleotide (NAMN), which is then adenylylated to form nicotinic acid adenine dinucleotide (NAAD). Finally, NAD+ synthetase catalyzes the amidation of NAAD to produce NAD+. Studies in normal human epidermal keratinocytes have shown that supplementation with nicotinic acid and its derivatives can effectively up-regulate cellular NAD+ levels, demonstrating the functional relevance of this pathway.

The modulation of NAD+ levels by nicotinic acid analogues has significant downstream consequences. NAD+ is a required substrate for poly(ADP-ribose) polymerases (PARPs) and sirtuins. PARPs are crucial for DNA repair, and their activation following DNA damage can consume large amounts of NAD+. Sirtuins are a class of NAD+-dependent deacetylases that regulate transcription, metabolism, and stress resistance. By influencing the available pool of NAD+, nicotinic acid derivatives can indirectly modulate the activity of these enzymes, thereby impacting cellular responses to stress, genomic stability, and longevity. Conversely, restriction of niacin (nicotinic acid and nicotinamide) can lead to severe NAD+ depletion, resulting in increased DNA damage, cell cycle arrest, and apoptosis.

Other Investigated Biological Activities of Nicotinic Acid Derivatives

Anti-inflammatory and Analgesic Research

Derivatives of nicotinic acid have been a focus of research for their potential anti-inflammatory and analgesic properties. Several studies have synthesized and evaluated novel series of these compounds, identifying structures with significant biological activity.

A series of 2-substituted phenyl derivatives of nicotinic acid were found to exhibit noteworthy analgesic and anti-inflammatory effects. In particular, compounds featuring a 2-bromophenyl substituent displayed potent activity, with one analogue identified as having a strong dual anti-inflammatory and analgesic profile, comparable to the reference drug mefenamic acid. mdpi.comresearchgate.net The mechanism for these effects has been linked to the modulation of inflammatory cytokines. These active compounds were shown to significantly reduce the serum levels of key pro-inflammatory mediators, including tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). mdpi.comresearchgate.net

Further research into 2-(3-chloroanilino)nicotinic acid hydrazides also yielded compounds with potent anti-inflammatory activity. Derivatives with 3-chloro and 4-methoxyphenyl (B3050149) groups showed an 87-95% reduction in inflammation in relevant models. nih.gov The most active anti-inflammatory compounds from this series also demonstrated excellent analgesic properties. nih.gov Other synthetic strategies have produced nicotinic acid derivatives that show potent inhibition of nitrite (B80452) production and suppress the levels of TNF-α, IL-6, inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2) in stimulated macrophage cells.

Table 2: Summary of Anti-inflammatory and Analgesic Activity of Nicotinic Acid Derivatives

| Compound Class | Biological Effect | Key Findings | Reference |

| 2-(2-Bromophenyl)nicotinic acid derivatives | Anti-inflammatory & Analgesic | Activity comparable to mefenamic acid; significant reduction of TNF-α & IL-6. | mdpi.comresearchgate.net |

| 2-(3-Chloroanilino)nicotinic acid hydrazides | Anti-inflammatory & Analgesic | Up to 95% reduction in inflammation; high analgesic activity. | nih.gov |

| Novel Nicotinic Acid Derivatives | Anti-inflammatory | Potent inhibition of TNF-α, IL-6, iNOS, and COX-2 levels in macrophages. |

Antiprotozoal and Antiproliferative Activity Studies

While the broader antimicrobial activities of nicotinic acid and nicotinonitrile derivatives have been explored, specific research into their antiprotozoal activity is limited in the available literature. The primary focus of biological screening for these compound classes has been on their antibacterial, antifungal, and, most extensively, their antiproliferative activities.

The antiproliferative potential of nicotinic acid and nicotinonitrile analogues against various cancer cell lines is well-documented. These compounds have been investigated as scaffolds for novel antineoplastic agents, demonstrating cytotoxicity through multiple mechanisms. mdpi.com For example, novel nicotinic acid-based agents designed to inhibit VEGFR-2 have shown potent antiproliferative effects. One derivative exhibited strong activity against HCT-116 (colon cancer) and HepG2 (liver cancer) cell lines with IC50 values of 5.4 µM and 7.1 µM, respectively. researchgate.net Another study reported a nicotinic acid derivative with an IC50 of 0.068 µM for VEGFR-2 inhibition, which translated to potent cytotoxicity against HCT-15 and PC-3 cancer cell lines and induced apoptosis. researchgate.net

Nicotinonitrile derivatives have also shown significant antiproliferative effects. A synthesized series of these compounds was tested against a panel of cancer cell lines, with one compound showing high efficacy against NCI-H460 (large-cell lung cancer) and RKOP 27 (colon cancer) cells, with IC50 values of 25 nM and 16 nM, respectively. mdpi.com Similarly, various nicotinamide candidates have demonstrated selective activity against human liver and colon cancer cells while showing low cytotoxicity against normal fibroblast cell lines, indicating a favorable safety profile.

Table 3: Selected Antiproliferative Activities of Nicotinic Acid and Nicotinonitrile Derivatives

| Compound Class | Cancer Cell Line | IC50 Value | Reference |

| Nicotinic Acid Derivative | HCT-116 (Colon) | 5.4 µM | researchgate.net |

| Nicotinic Acid Derivative | HepG2 (Liver) | 7.1 µM | researchgate.net |

| Nicotinonitrile Derivative | NCI-H460 (Lung) | 25 nM | mdpi.com |

| Nicotinonitrile Derivative | RKOP 27 (Colon) | 16 nM | mdpi.com |

| Nicotinic Acid Derivative (VEGFR-2 Inhibitor) | HCT-15 (Colon) | Potent | researchgate.net |

Anticancer Research in Cell Lines

Analogues of 2-aminonicotinic acid, particularly those incorporating complex aromatic structures, represent a class of compounds with theoretical potential for anticancer activity. While direct research on the cytotoxic effects of 2-amino-5-(2-benzyloxyphenyl)nicotinic acid analogues is not extensively documented in publicly available literature, the foundational scaffolds of this molecule—the 2-aminopyridine (B139424) ring and the biphenyl (B1667301) ether moiety—are present in various compounds investigated for their antiproliferative effects.

Research into other heterocyclic compounds provides a framework for the potential mechanisms and activities of novel derivatives. For instance, novel series of 2-phenazinamine derivatives have been synthesized and evaluated for their in vitro anticancer activity across a panel of human cancer cell lines. nih.gov Certain derivatives from this class demonstrated significant cytotoxic effects. Notably, compound 4 in one study, identified as 2-chloro-N-(phenazin-2-yl)benzamide, showed a potent anticancer effect against K562 (human chronic myelogenous leukemia) and HepG2 (human hepatocellular carcinoma) cells, with activity comparable to the established chemotherapeutic agent cisplatin. nih.gov Crucially, this compound exhibited low cytotoxicity against non-cancerous 293T cells, suggesting a degree of selectivity for cancer cells. nih.gov Preliminary mechanistic studies indicated that its mode of action involves the induction of apoptosis. nih.gov

Similarly, studies on other nitrogen-containing heterocyclic compounds, such as 2-aminobenzothiazole (B30445) derivatives, have identified potent inhibitors of cancer-related targets like vascular endothelial growth factor receptor-2 (VEGFR-2) and focal adhesion kinase (FAK). nih.gov For example, one 2-aminobenzothiazole derivative displayed excellent antiproliferative activity against HT-29 (colon), PC-3 (prostate), A549 (lung), and U87MG (glioblastoma) cancer cell lines while showing minimal impact on normal cells. nih.gov

The cytotoxic potential of such compounds is typically quantified by the half-maximal inhibitory concentration (IC₅₀), which measures the concentration of a substance needed to inhibit a biological process by half. The data below, from a study on 2-phenazinamine derivatives, illustrates the varying efficacy of different analogues against specific cancer cell lines. nih.gov

| Compound ID | Cell Line | IC₅₀ (μM) | Reference Compound | Cell Line | IC₅₀ (μM) |

| 4 | K562 | 2.8 ± 0.15 | Cisplatin | K562 | 2.5 ± 0.11 |

| 4 | HepG2 | 4.3 ± 0.21 | Cisplatin | HepG2 | 4.8 ± 0.23 |

| 7 | HCT116 | 7.6 ± 0.33 | Cisplatin | HCT116 | 8.5 ± 0.41 |

| 16 | MGC803 | 9.8 ± 0.45 | Cisplatin | MGC803 | 10.2 ± 0.56 |

| 19 | MCF7 | 11.2 ± 0.51 | Cisplatin | MCF7 | 12.4 ± 0.62 |

This table presents a selection of IC₅₀ values for illustrative 2-phenazinamine derivatives compared to cisplatin. Data derived from findings reported in scientific literature. nih.gov

These examples underscore the principle that synthetic derivatives of heterocyclic amines are a promising area for the discovery of new anticancer agents. nih.gov The specific substitution patterns on the aromatic rings are critical in determining the potency and selectivity of these compounds. mdpi.com Therefore, analogues of this compound are plausible candidates for future investigation in this field, leveraging the structural motifs known to contribute to cytotoxic activity.

Advanced Research Applications

Potential for Radiopharmaceutical Development (e.g., Radiofluorination)

The development of radiolabeled molecules for non-invasive imaging techniques like Positron Emission Tomography (PET) is a cornerstone of modern oncology and neuroscience. Amino acid derivatives, in particular, are attractive candidates for developing tumor-imaging agents because cancer cells often exhibit upregulated amino acid transport to fuel their high proliferation rates. The structure of this compound, as an unnatural amino acid analogue, makes it a candidate for modification into a PET tracer.

A key strategy in PET tracer development is radiofluorination, the incorporation of the positron-emitting radionuclide fluorine-18 (B77423) (¹⁸F). mdpi.com Fluorine-18 is favored due to its near-ideal half-life (109.8 minutes) and its low positron energy, which allows for high-resolution imaging. semanticscholar.org The process often involves the synthesis of a suitable precursor molecule that can undergo a late-stage nucleophilic substitution reaction with [¹⁸F]fluoride. mdpi.com

Research has demonstrated successful radiofluorination of various complex molecules, including those containing pyridine (B92270) rings, for PET imaging. For example, [¹⁸F]FPH, a potent analogue of epibatidine, has been developed for imaging nicotinic acetylcholine (B1216132) receptors in the brain. nih.gov The synthesis and in vivo evaluation of such tracers confirm that fluorine-18 can be successfully incorporated into pyridine-containing structures, which then demonstrate high brain uptake and specific binding to their targets. nih.govnih.gov

The general workflow for developing a radiofluorinated amino acid analogue involves:

Design and Synthesis of a Precursor: A precursor molecule, often containing a good leaving group (like a nitro group, or using more advanced methods involving organotin or iodonium (B1229267) ylide precursors), is synthesized. mdpi.comsemanticscholar.org

Radiofluorination: The precursor is reacted with cyclotron-produced [¹⁸F]fluoride to produce the ¹⁸F-labeled final compound.

Purification and Formulation: The radiolabeled tracer is rapidly purified, typically using High-Performance Liquid Chromatography (HPLC), and formulated for in vivo administration.

Preclinical Evaluation: The tracer's behavior is assessed in cell culture and animal models to confirm its stability, pharmacokinetic properties, and specific uptake in target tissues (e.g., tumors). nih.gov

Given that analogues of this compound contain both an amino acid-like structure and aromatic rings suitable for fluorination, they hold potential for development as novel PET radiopharmaceuticals for oncology.

Use in Development of New Materials and Optoelectronic Research

The biphenyl core structure within this compound analogues is a well-established pharmacophore in materials science, particularly in the field of organic electronics and optoelectronics. Substituted biphenyl compounds are known for their unique optical and electronic properties, which can be finely tuned by altering the substituents on the phenyl rings. nih.gov

Research into substituted biphenyls has shown their potential application in organic photofunctional materials. researchgate.net The steric hindrance between the two phenyl rings, especially with ortho-substituents, causes the rings to be tilted relative to each other. stackexchange.comvedantu.com This non-planar conformation can disrupt π-conjugation, leading to interesting photophysical phenomena such as high fluorescence quantum yields. nih.gov Some biphenyl derivatives have been shown to exhibit properties like Thermally Activated Delayed Fluorescence (TADF) and Aggregation-Induced Emission (AIE), which are highly desirable for applications in Organic Light-Emitting Diodes (OLEDs). researchgate.net

Furthermore, biphenyl derivatives have been investigated as p-type organic semiconductors. royalsocietypublishing.org The introduction of electron-donating groups (like amino or alkoxy groups) onto the biphenyl scaffold can modify the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, influencing the material's charge transport capabilities. The thermal stability of these materials, often assessed by techniques like Differential Scanning Calorimetry (DSC), is another critical factor for their application in electronic devices. royalsocietypublishing.org

The structure of this compound analogues, which features a substituted biphenyl ether system combined with an aminopyridine carboxylic acid, offers multiple points for chemical modification. This versatility could allow for the systematic tuning of their electronic and optical properties. For example, modifying the substituents could alter the emission wavelength for potential use as fluorescent colorants or enhance charge carrier mobility for semiconductor applications. nih.govmdpi.com While specific research into this class of compounds for materials science is not prominent, the foundational principles governing the properties of substituted biphenyls suggest a promising avenue for future exploration. researchgate.net

Conclusion and Future Research Directions

Summary of Current Research Findings on 2-Amino-5-(2-benzyloxyphenyl)nicotinic Acid and Analogues

Research into nicotinic acid derivatives has uncovered a wide array of biological activities. While studies focusing specifically on this compound are not extensively detailed in publicly available literature, the investigation of its analogues provides significant insights into its potential. Analogues of nicotinic acid have been synthesized and evaluated for various therapeutic properties, including antimicrobial and anticancer activities.

For instance, novel nicotinic acid derivatives have demonstrated considerable antibacterial effects, particularly against Gram-positive bacteria. mdpi.com Certain acylhydrazone derivatives of nicotinic acid have shown minimal inhibitory concentrations (MIC) as low as 1.95 µg/mL against strains like Staphylococcus epidermidis. mdpi.com Furthermore, some 3-acetyl-2,5-disubstituted-1,3,4-oxadiazoline derivatives, synthesized from these acylhydrazones, were active against both Gram-positive and Gram-negative bacteria. mdpi.com

In the realm of oncology, structural analogues have also shown promise. Thieno[2,3-b]pyridines, which share a similar bicyclic core concept, have been identified as potent anti-proliferative agents against cancer cell lines such as MDA-MB-231 and HCT116, with IC50 concentrations in the nanomolar range. mdpi.com The proposed mechanism for these compounds involves the inhibition of phosphatidylinositol-specific phospholipase C (PI-PLC), thereby interfering with phospholipid metabolism. mdpi.com Another series of nicotinic acid analogues has been reported as potent inhibitors of hypoxia-inducible factor (HIF)-1α, a key target in cancer therapy. nih.gov These compounds were effective in cell-based reporter assays across multiple human cancer cell lines. nih.gov

The biological activity of these compounds is often linked to the specific substituents on the core ring structure. For example, in the thieno[2,3-b]pyridine series, a 2-methyl-3-halogen substitution on the 2-arylcarboxamide ring was found to be important for maximizing anti-proliferative activity. mdpi.com Similarly, studies on (Z)-2-(benzylamino)-5-benzylidenethiazol-4(5H)-one derivatives as tyrosinase inhibitors revealed that the position of hydroxyl and methoxy groups on the benzylidene ring significantly influenced their inhibitory potency. nih.gov

| Compound Class | Biological Activity | Key Findings | Reference |

|---|---|---|---|

| Nicotinic acid-derived acylhydrazones | Antibacterial | Strong activity against Gram-positive bacteria (MIC = 1.95–15.62 µg/mL). | mdpi.com |

| 1,3,4-Oxadiazoline derivatives of nicotinic acid | Antibacterial | Compound with a 5-nitrofuran substituent was active against all tested strains. | mdpi.com |

| (Aryloxyacetylamino)-nicotinic acid analogues | Anticancer (HIF-1α inhibitors) | Displayed potent inhibition of hypoxia-induced HIF-1α protein accumulation. | nih.gov |

| 3-Amino-2-arylcarboxamido-thieno[2-3-b]pyridines | Anticancer (Anti-proliferative) | Potent activity (IC50 = 25–50 nM) against HCT116 and MDA-MB-231 cells. | mdpi.com |

| (Z)-2-(benzylamino)-5-benzylidenethiazol-4(5H)-one derivatives | Tyrosinase Inhibition | Some derivatives were over 100-fold more potent than kojic acid. | nih.gov |

Unexplored Reactivity and Derivatization Opportunities

The structure of this compound offers multiple sites for chemical modification, opening up vast opportunities for creating diverse libraries of new compounds. The primary functional groups available for derivatization are the 2-amino group, the carboxylic acid at the 3-position, and the aromatic rings.

Derivatization of the Amino Group: The 2-amino group is a versatile handle for various chemical transformations. It can undergo acylation, alkylation, arylation, and condensation reactions to form amides, sulfonamides, and Schiff bases. For example, coupling with various amino acids could yield novel peptide-mimicking structures. nih.govmdpi.com The synthesis of N-acyl or N-sulfonyl derivatives could significantly alter the compound's electronic and lipophilic properties, potentially enhancing its biological activity or modulating its pharmacokinetic profile.

Modification of the Carboxylic Acid: The carboxylic acid function can be readily converted into esters, amides, or acid halides. Esterification with different alcohols can produce a range of esters with varying steric and electronic properties. Amidation, by reacting with a diverse set of primary and secondary amines, is a common strategy in medicinal chemistry to build libraries of drug candidates. researchgate.net The synthesis of carboxamides is a well-established method for creating pharmacologically active molecules. researchgate.net

Reactions on the Aromatic Rings: The pyridine (B92270) and phenyl rings can undergo electrophilic aromatic substitution reactions, although the existing substituents will direct the position of new groups. The benzyloxy group offers another point of modification; for instance, debenzylation would yield a phenolic hydroxyl group, which could then be further functionalized.

Cyclization Reactions: The presence of the amino and carboxylic acid groups in an ortho-like position suggests the potential for intramolecular cyclization reactions to form novel heterocyclic systems, such as pyridopyrimidones, which are known to possess diverse biological activities.

| Functional Group | Potential Reaction | Resulting Derivative Class |

|---|---|---|

| 2-Amino Group | Acylation / Sulfonylation | Amides / Sulfonamides |

| 2-Amino Group | Condensation with Aldehydes/Ketones | Schiff Bases / Imines |

| Carboxylic Acid | Esterification | Esters |

| Carboxylic Acid | Amidation | Amides |

| Aromatic Rings | Electrophilic Substitution | Halogenated, Nitrated, etc. derivatives |

| Benzyloxy Group | Debenzylation | Phenolic derivatives |

Promising Avenues for Mechanistic Biological Research and Target Identification

Given the biological activities observed in its analogues, this compound is a compelling candidate for detailed mechanistic studies.

A primary area of investigation would be its potential as an antimicrobial agent . Research on related structures, such as nitazoxanide analogues, has pointed towards the inhibition of essential microbial enzymes like pyruvate:ferredoxin oxidoreductase (PFOR). nih.gov It would be valuable to investigate if this compound or its derivatives can inhibit PFOR or other key enzymes in bacterial metabolic pathways.

In the context of cancer research , the structural similarity to HIF-1α inhibitors suggests that this compound could also modulate hypoxia-related pathways. nih.gov Further studies could involve cell-based assays to measure its effect on HIF-1α protein levels and the expression of its target genes, such as VEGF and EPO. nih.gov Additionally, the anti-proliferative activity of related thienopyridines was linked to the disruption of phospholipid metabolism. mdpi.com Investigating the effect of this compound on lipid signaling pathways in cancer cells could uncover its mechanism of action. Other potential targets in cancer cells include topoisomerases, enzymes that are crucial for DNA replication and are often inhibited by small molecules. nih.gov

The presence of the nicotinic acid core also suggests potential interactions with nicotinic acetylcholine (B1216132) receptors (nAChRs) or other receptors and enzymes involved in neurotransmission, which could be explored for applications in neurological disorders.

Potential for Novel Academic Applications in Chemical Synthesis and Materials Science

Beyond its potential therapeutic applications, this compound can serve as a valuable scaffold in both chemical synthesis and materials science.

In chemical synthesis , this compound is a versatile building block. The orthogonal reactivity of its functional groups allows for stepwise modifications to construct more complex molecular architectures. It can be used in multicomponent reactions or as a key intermediate in the total synthesis of natural products or other biologically active molecules. The pyridine core is a common motif in many pharmaceuticals, and this pre-functionalized scaffold could streamline synthetic routes. nih.gov

In materials science , organic molecules with specific functional groups are increasingly used in the development of advanced materials. For example, compounds containing amino and carbonyl groups, such as 2-amino-5-chlorobenzophenone, have been successfully employed to passivate surface defects in perovskite films for high-performance solar cells. rsc.org The coordinating atoms (N and O) in these molecules can form bonds with uncoordinated metal ions (like Pb2+) on the perovskite surface, reducing carrier recombination and enhancing efficiency and stability. rsc.org Given its structure, this compound could potentially perform a similar role in optoelectronic devices. Furthermore, the aromatic nature and potential for hydrogen bonding make it a candidate for the design of supramolecular assemblies, liquid crystals, or organic light-emitting diodes (OLEDs).

Q & A